
(S)-3-Amino-2-benzylpropanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block for more complex molecules. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-benzylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzyl-substituted precursor.
Amination: Introduction of the amino group is achieved through various methods, such as reductive amination or using ammonia derivatives.
Resolution: The chiral center is resolved to obtain the (S)-enantiomer, often using chiral catalysts or resolving agents.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-benzylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(S)-3-Amino-2-benzylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-benzylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or receptors selectively, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-benzylpropanoic acid hydrochloride: The enantiomer of the (S)-form, with different biological activities.
Phenylalanine: A structurally similar amino acid with a benzyl side chain.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group on the benzyl ring.
Uniqueness
(S)-3-Amino-2-benzylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its free amino acid form.
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMCIGQCWOWJV-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647421 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010806-95-7 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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